N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-adamantanamine hydrochloride
Overview
Description
N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-adamantanamine hydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as "Bromantane" and belongs to the class of adamantane derivatives. In
Scientific Research Applications
Synthesis and Structural Analysis
Research on structurally similar compounds highlights the significance of halogenated hydrocarbons and adamantane derivatives in synthetic chemistry. For example, the synthesis and structural analysis of compounds like N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide demonstrate the versatility of halogenated adamantane derivatives in creating complex molecules with potential biological activities. These compounds are characterized through techniques such as IR, NMR, MS, and X-ray diffraction, indicating the importance of structural analysis in understanding their properties and potential applications (Bai et al., 2012).
Antimicrobial and Anti-inflammatory Activities
Derivatives of adamantane, such as those synthesized from reactions involving adamantyl-triazole thiols, have been explored for their antimicrobial and anti-inflammatory properties. Studies demonstrate that these compounds exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as anti-inflammatory effects in animal models. This suggests a potential avenue for research into the antimicrobial and anti-inflammatory applications of N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-adamantanamine hydrochloride (E. Al-Abdullah et al., 2014).
Photodynamic Therapy for Cancer
Adamantane derivatives have also been explored for their use in photodynamic therapy (PDT) for cancer treatment. The development of zinc phthalocyanine derivatives substituted with adamantane groups has shown promise due to their high singlet oxygen quantum yield, indicating potential applications in PDT. These compounds are characterized by good fluorescence properties and appropriate photodegradation quantum yields, essential for Type II photosensitization mechanisms used in cancer treatment (M. Pişkin et al., 2020).
Viral Inhibition
Additionally, adamantane derivatives have been studied for their antiviral properties. Amantadine, an adamantane derivative, has shown effectiveness against influenza viruses and certain oncogenic viruses by inhibiting virus penetration into cells without inactivating the viruses directly. This suggests a potential research path for investigating the antiviral capabilities of this compound, particularly in the context of viral replication and infection mechanisms (A. Wallbank et al., 1966).
Properties
IUPAC Name |
N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]adamantan-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BrNO2S.ClH/c1-26-21-11-16(10-20(24)23(21)27-13-19-3-2-4-28-19)12-25-22-17-6-14-5-15(8-17)9-18(22)7-14;/h2-4,10-11,14-15,17-18,22,25H,5-9,12-13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYMMAABDFIZQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2C3CC4CC(C3)CC2C4)Br)OCC5=CC=CS5.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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